molecular formula C5H8O3S B121603 But-3-yn-1-yl methanesulfonate CAS No. 72486-09-0

But-3-yn-1-yl methanesulfonate

Cat. No.: B121603
CAS No.: 72486-09-0
M. Wt: 148.18 g/mol
InChI Key: APJYYFNGGGLDJF-UHFFFAOYSA-N
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Description

But-3-yn-1-yl methanesulfonate (CAS RN: 72486-09-0) is an organosulfur compound with the molecular formula C₅H₈O₃S and an average molecular mass of 148.176 g/mol . Structurally, it consists of a methanesulfonate group (–SO₃CH₃) esterified to the terminal hydroxyl group of 3-butyn-1-ol, forming a reactive mesylate derivative. Its monoisotropic mass is 148.019415 g/mol, and it is registered under ChemSpider ID 9553492 . The compound is characterized by its alkyne (–C≡CH) moiety, which confers unique reactivity in organic synthesis, particularly in nucleophilic substitution reactions and click chemistry applications.

Preparation Methods

General Synthetic Strategy

The synthesis of but-3-yn-1-yl methanesulfonate revolves around the mesylation of but-3-yn-1-ol. This involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base to neutralize the generated hydrochloric acid (HCl). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom in MsCl, displacing the chloride ion.

Key Reaction Equation:

But-3-yn-1-ol+Methanesulfonyl chlorideBaseBut-3-yn-1-yl methanesulfonate+HCl\text{But-3-yn-1-ol} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Detailed Synthetic Protocols

Reagents and Conditions:

  • But-3-yn-1-ol : 1.0 equiv

  • Methanesulfonyl chloride : 1.2 equiv

  • Base : Triethylamine (1.5 equiv) or pyridine (2.0 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), anhydrous

  • Temperature : 0–5°C (ice bath), followed by gradual warming to room temperature

  • Reaction Time : 2–4 hours

Procedure:

  • Dissolve but-3-yn-1-ol (5.0 g, 71.4 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C and add triethylamine (10.7 mL, 78.5 mmol) dropwise.

  • Introduce methanesulfonyl chloride (6.2 mL, 78.5 mmol) slowly to avoid exothermic runaway.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with ice-cold water (50 mL) and extract with DCM (3 × 30 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation (bp: 95–98°C at 15 mmHg) to yield a colorless liquid (7.8 g, 85% yield).

Industrial-Scale Considerations

Industrial production scales the above protocol with modifications for efficiency and safety:

  • Continuous Flow Systems : Enhance heat dissipation and reduce reaction time.

  • Solvent Recovery : Implement distillation units for DCM or THF recycling.

  • Waste Management : Neutralize HCl gas using scrubbers containing NaOH solution.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom flask)Continuous Flow Reactor
Yield 80–85%88–92%
Purity >98% (GC-MS)>99% (HPLC)
Throughput 5–10 kg/day100–500 kg/day

Reaction Optimization

Base Selection

The choice of base significantly impacts reaction efficiency:

  • Triethylamine : Preferred for rapid reaction kinetics but requires strict moisture control.

  • Pyridine : Slower reaction but minimizes side reactions (e.g., alkyne polymerization).

Table 2: Base Performance Comparison

BaseReaction Time (h)Yield (%)Purity (%)
Triethylamine38598
Pyridine67897
DMAP48296

Solvent Effects

Polar aprotic solvents stabilize the transition state by solvating the chloride ion:

  • DCM : Optimal for fast reactions but poses environmental concerns.

  • THF : Slower kinetics but offers better solubility for bulkier substrates.

Analytical Validation

Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular ion peak at m/z 148 [M]⁺.

  • ¹H NMR : Key signals include:

    • δ 2.45 (t, J = 2.4 Hz, 1H, ≡CH)

    • δ 3.15 (s, 3H, SO₃CH₃)

    • δ 4.35 (td, J = 6.0 Hz, 2H, OCH₂)

Impurity Profiling

Common impurities and mitigation strategies:

  • Unreacted But-3-yn-1-ol : Remove via fractional distillation.

  • Di-Mesylated Byproducts : Suppress by maintaining stoichiometric control of MsCl.

Recent Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15 minutes with comparable yields (82–84%).

Solvent-Free Approaches

Mechanochemical grinding of but-3-yn-1-ol and MsCl in a ball mill achieves 80% yield without solvent, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Chemistry

But-3-yn-1-yl methanesulfonate serves as a versatile reagent in organic synthesis. It is primarily used for:

Nucleophilic Substitution Reactions :
The compound can undergo nucleophilic substitution where the methanesulfonate group is replaced by various nucleophiles, such as sodium azide or potassium cyanide, leading to different products depending on the nucleophile used.

Elimination Reactions :
It can also participate in elimination reactions to form alkynes, utilizing strong bases like sodium hydride or potassium tert-butoxide.

Biological Applications

In biological contexts, this compound contributes to the sulfur biogeochemical cycle. Aerobic bacteria utilize methanesulfonate as a sulfur source, highlighting its ecological significance. Additionally, it has been studied for its potential interactions with cannabinoid receptors, particularly in the context of drug development for pain management and inflammation .

Material Science

The compound is employed in the synthesis of diethyltin-based three-dimensional self-assemblies, which are crucial for developing new materials with unique properties. Furthermore, it plays a role in liquid crystal technology; alkylammonium methanesulfonates exhibit smectic A phase properties, making them suitable for applications in display technologies.

Case Study 1: Click Chemistry Applications

Recent studies have explored the use of this compound in click chemistry, specifically in the ruthenium-catalyzed 1,5-selective cycloaddition of azides with alkynes. This reaction has been shown to produce 1,2,3-triazoles that possess valuable properties for medicinal chemistry . The following table summarizes key findings from this research:

Reaction TypeCatalyst UsedYield (%)Product
1,5-CycloadditionRu(II) Complex85%1,2,3-Triazole
ConditionsMild TemperatureN/AStable under ambient conditions

Case Study 2: Interaction with Cannabinoid Receptors

In another study focusing on cannabinoid receptor interactions, this compound was utilized to modify ligands that target CB1 receptors. This modification aimed to enhance ligand-receptor binding affinity and stability, providing insights into developing next-generation pharmaceuticals targeting these receptors .

Comparison with Similar Compounds

Key Physical and Chemical Properties (Table 1):

Property Value Source
Molecular Formula C₅H₈O₃S
Average Mass 148.176 g/mol
Monoisotropic Mass 148.019415 g/mol
IUPAC Name 3-Butyn-1-yl methanesulfonate
Key Functional Groups Methanesulfonate, Alkyne

But-3-yn-1-yl methanesulfonate is frequently utilized as a precursor in organic synthesis. For example, it reacts with potassium thioacetate in dimethylformamide (DMF) to yield S-(but-3-yn-1-yl) ethanethioate , demonstrating its role in thiol-alkyne coupling reactions .

This compound belongs to the broader class of methanesulfonate esters , which are widely employed as alkylating agents, leaving groups, or intermediates. Below is a detailed comparison with structurally and functionally related compounds.

Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (MMS, CH₃SO₃CH₃) is a simpler methanesulfonate ester. Unlike this compound, MMS lacks the alkyne group and has a lower molecular mass (110.13 g/mol). It is a potent alkylating agent known for inducing DNA damage via methyl group transfer to nucleobases.

  • Toxicity and Biological Activity :
    MMS exhibits higher acute toxicity compared to this compound. In toxicological studies, MMS at 200 μM induced significant p53 activation (a biomarker of DNA damage), whereas this compound’s biological effects remain less documented .
  • Reactivity :
    MMS reacts directly with DNA and proteins due to its high electrophilicity, whereas this compound’s alkyne group enables orthogonal reactivity (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Lead Methanesulfonate

Lead methanesulfonate (Pb(CH₃SO₃)₂) is a metal salt of methanesulfonic acid. Unlike this compound, it is inorganic and used in electroplating and battery manufacturing.

  • Physical Properties :
    Lead methanesulfonate is a colorless liquid with high corrosivity to metals, contrasting with the organic ester’s solid or oily state .
  • Health Risks :
    Lead methanesulfonate poses severe neurotoxic and hematotoxic risks, while this compound’s hazards are primarily related to its reactivity in synthesis (e.g., handling under inert gas) .

Ethyl Methanesulfonate (EMS)

It shares the methanesulfonate core but features an ethyl group instead of an alkyne. EMS is a classic mutagen, but its longer alkyl chain reduces reactivity compared to MMS. This compound’s alkyne group offers distinct synthetic versatility absent in EMS.

Comparative Data (Table 2):

Compound Molecular Formula Key Functional Groups Primary Use Toxicity Profile
This compound C₅H₈O₃S Alkyne, Mesylate Organic synthesis Limited data
Methyl methanesulfonate (MMS) C₂H₆O₃S Methyl, Mesylate DNA alkylation studies High (p53 activation)
Lead methanesulfonate Pb(CH₃SO₃)₂ Metal salt Electroplating Neurotoxic

Biological Activity

But-3-yn-1-yl methanesulfonate (CAS Number: 72486-09-0) is an organic compound notable for its diverse applications in organic synthesis and biological research. With a molecular formula of C5_5H8_8O3_3S and a molecular weight of 148.18 g/mol, this compound serves as an alkylating agent and plays a significant role in various biochemical processes.

The mechanism of action of this compound primarily involves its function as an alkylating agent . The methanesulfonate group can undergo fission, allowing the compound to react with nucleophiles within biological systems, leading to modifications of biomolecules such as proteins and nucleic acids.

Key Reactions:

  • Nucleophilic Substitution : The methanesulfonate group can be replaced by various nucleophiles, which is crucial in biochemical pathways.
  • Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkynes, which may further participate in biological processes.

Biological Applications

This compound has been explored for its potential biological activities:

1. Role in the Sulfur Biogeochemical Cycle

This compound is utilized by aerobic bacteria as a sulfur source, playing a vital role in sulfur metabolism within ecosystems.

2. Impact on Cannabinoid Receptors

Research indicates that this compound may interact with cannabinoid receptors, specifically CB1. Studies have shown that ligands binding to CB1 can mediate downstream signaling pathways associated with pain, inflammation, and other disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study 1: Interaction with Cannabinoid Receptors

A study published in Frontiers in Chemistry examined the effects of ligands on CB1 receptors, highlighting the potential therapeutic applications of compounds like this compound in treating metabolic disorders and mental illnesses .

Study 2: Antiviral Properties

In another investigation focusing on antiviral activities, researchers evaluated how derivatives of this compound could inhibit viral glycosidases, leading to altered glycan structures on viral proteins. This modification resulted in reduced viral replication rates, indicating potential applications in antiviral drug development .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
This compoundInteraction with CB1 receptorsAlkylation and modulation of receptor signaling
Propargyl MethanesulfonateAntiviral activityInhibition of viral glycosidases
But-2-yne MethanesulfonateCytotoxic effectsInduction of apoptosis through alkylation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare But-3-yn-1-yl methanesulfonate, and how is purity validated?

this compound can be synthesized via nucleophilic substitution reactions, where methanesulfonyl chloride reacts with but-3-yn-1-ol in the presence of a base (e.g., triethylamine). Purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted starting materials and byproduct signals. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may also assess purity quantitatively .

Q. What safety protocols are critical when handling this compound in laboratory settings?

As an alkylating agent, it shares safety risks with structurally similar compounds like ethyl methanesulfonate (EMS), including mutagenicity and carcinogenicity . Researchers must use personal protective equipment (PPE), work in fume hoods, and adhere to institutional guidelines for hazardous waste disposal. Acute exposure protocols (e.g., decontamination, medical consultation) should align with those for EMS .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Key techniques include:

  • ¹H and ¹³C NMR : To identify alkyne protons (δ ~1.9–2.5 ppm) and sulfonate-linked carbons.
  • IR Spectroscopy : To confirm sulfonate (S=O stretching ~1350–1160 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups.
  • Mass Spectrometry : For molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity compared to linear alkyl methanesulfonates?

The electron-deficient triple bond in the alkyne group enhances electrophilicity at the sulfonate-bearing carbon, potentially accelerating alkylation reactions. This contrasts with saturated analogs like EMS, where steric effects dominate. Computational studies (e.g., density functional theory) can model charge distribution and transition states to explain reactivity differences .

Q. What experimental strategies resolve contradictions in alkylation efficiency data for this compound across different solvent systems?

Contradictions may arise from solvent polarity effects on reaction kinetics. A systematic approach involves:

  • Conducting kinetic studies in polar aprotic (e.g., DMSO) vs. nonpolar solvents.
  • Comparing leaving-group stability via Hammett plots.
  • Validating results with isotopic labeling (e.g., deuterated solvents) to track mechanistic pathways .

Q. How can mutagenesis protocols using this compound be optimized for plant or microbial models?

Building on EMS methodologies :

  • Dose-Response Curves : Determine LD₅₀ (lethal dose for 50% of organisms) via iterative exposure trials.
  • Post-Treatment Handling : Use rescue agents (e.g., sodium thiosulfate) to quench unreacted compound.
  • Phenotypic Screening : Employ next-generation sequencing to map mutation hotspots and assess alkylation specificity.

Q. What computational tools are suitable for predicting the environmental fate of this compound?

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict hydrolysis rates, biodegradability, and toxicity. These models should integrate parameters like logP (partition coefficient) and electrophilicity indices .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use multi-technique validation (e.g., cross-referencing NMR with X-ray crystallography for structural confirmation) .
  • Experimental Design : Follow factorial design principles to isolate variables (e.g., temperature, solvent) affecting reaction outcomes .

Q. Safety and Compliance

  • Regulatory Compliance : Ensure alignment with EPA TSCA guidelines for research chemicals, particularly for mutagenicity testing .

Properties

IUPAC Name

but-3-ynyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYYFNGGGLDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72486-09-0
Record name but-3-yn-1-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(pyridin-2-yl)but-3-yn-1-ol (3.60 g, 24 mmol) in dry methylene chloride (30 mL) was added triethylamine (4.40 mL, 32 mmol). The mixture was cooled at 4° C. and methanesulfonyl chloride (2.50 mL, 32 mmol) was added and the reaction was stirred at room temperature overnight. The reaction mixture was then poured over ice/water (100 mL) and stirred for 5 min. To this mixture was added saturated aqueous sodium bicarbonate solution (50 mL) chilled to 4° C., and the mixture was stirred for 30 min, then extracted with DCM. The combined organic fractions were dried over MgSO4, filtered and concentrated under pressure to afford 4.60 g of 4-pyridin-2-yl)but-3-ynyl methanesulfonate (Yield: 83%) as a brown oil which can be used in the next step without further purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-but-1-ynol (5.62 g, 80.2 mmol.) and Et3N (14.5 mL, 104 mmol) in DCM (40 mL) was treated with MsCl (7.48 mL, 96.2 mmol) at 0° C. for 10 min. Work-up (water; sat. aq. NaHCO3), drying (Na2SO4), and concentration gave the title compound as a pale orange oil. 1H NMR (CDCl3) δ 4.32 (t, 2H), 3.07 (s, 3H), 2.67 (td, 2H), 2.09 (t, 2H).
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.48 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of but-3-yn-1-ol (45.0 g, 0.64 mol) and methanesulfonyl chloride (81.0 g, 0.71 mol) in 600 mL of DCM was added TEA (78.0 g, 0.77 mol) dropwise at 0° C. The resulting mixture was stirred at room temperature for 2 hours then concentrated to dryness. The residue was dissolved in 1 L of EtOAc then washed with 1N HCl (2×200 mL), brine (200 mL), dried over anhydrous Na2SO4 and concentrated to afford but-3-yn-1-yl methanesulfonate.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
But-3-yn-1-yl methanesulfonate

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